

# Deflazacort Impurity C: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Deflazacort Impurity C*

Cat. No.: *B15289934*

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This technical guide provides an in-depth analysis of **Deflazacort Impurity C**, a critical reference standard for researchers, scientists, and professionals in drug development and quality control. This document outlines its fundamental molecular characteristics, analytical methodologies for its detection, and relevant biological context.

## Core Data Summary

**Deflazacort Impurity C** is a known impurity of Deflazacort, a glucocorticoid used for its anti-inflammatory and immunosuppressant properties.<sup>[1]</sup> Accurate identification and quantification of this impurity are essential for ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). The core quantitative data for **Deflazacort Impurity C** are summarized in the table below.

Parameter	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>33</sub> NO <sub>7</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	483.55 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	710951-92-1	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Purity	>95%	<a href="#">[1]</a>
Melting Point	211-214 °C	<a href="#">[1]</a>
Boiling Point	598.7±50.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.38±0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>

## Analytical Methodologies for Impurity Profiling

The quantification and characterization of Deflazacort and its impurities are commonly performed using High-Performance Liquid Chromatography (HPLC).[\[4\]](#)[\[5\]](#) A validated, stability-indicating HPLC method is crucial for routine quality control and stability studies.

## Experimental Protocol: Reversed-Phase HPLC for Deflazacort Impurity Analysis

This protocol is a representative method for the separation and quantification of Deflazacort and its related substances, including Impurity C.

### 1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV/PDA detector.

### 2. Chromatographic Conditions:

- Column: Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.[\[4\]](#)

- Mobile Phase A: A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile in a ratio of 91:3:6 (v/v/v).[4]
- Mobile Phase B: A mixture of Water, THF, Acetonitrile, and Methanol in a ratio of 4:2:74:20 (v/v/v/v).[4]
- Gradient Elution: A multi-level factorial design can be used to optimize the gradient program.
- Flow Rate: 1.0 mL/min.[4][5]
- Detection Wavelength: 245 nm.[4]
- Column Temperature: 40°C.[4]
- Sample Temperature: 5°C.[4]
- Injection Volume: 50 µL.[4]

### 3. Sample Preparation:

- Standard Preparation: Prepare a standard solution containing a known concentration of Deflazacort and its impurities (e.g., 0.8 ppm of Deflazacort, 1.6 ppm of Deflazacort 21-Alcohol, and 0.8 ppm of Deflazacort Impurity A) in a suitable diluent like methanol.[4]
- Sample Preparation: Accurately weigh a sample of the Deflazacort drug substance or product and dissolve it in the diluent to achieve a target concentration. Sonication may be used to ensure complete dissolution.[4]

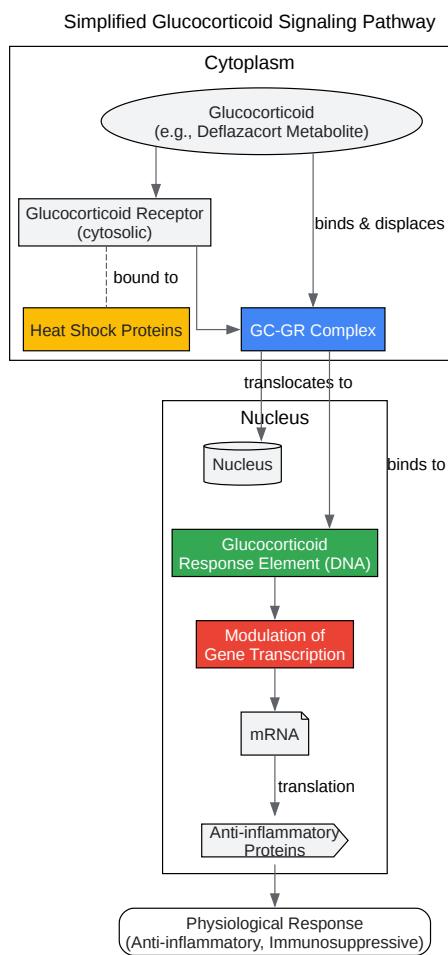
### 4. Analysis:

- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and integrate the peak areas.
- The identification of Impurity C is based on its retention time relative to the main Deflazacort peak.

- Quantification is performed by comparing the peak area of the impurity in the sample to that of the corresponding impurity in the standard solution.

## Logical Relationships and Experimental Workflows

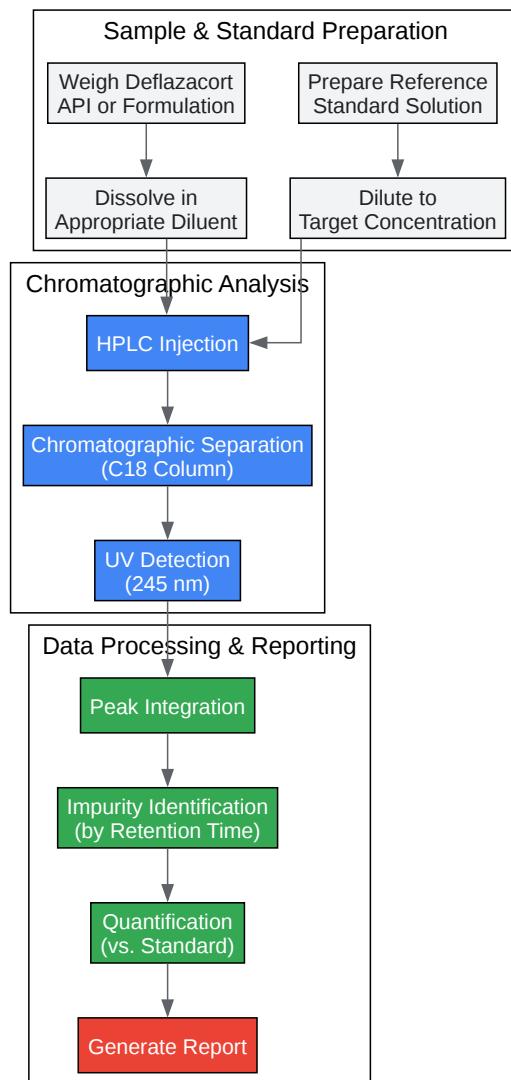
The following diagrams illustrate the general mechanism of action for glucocorticoids like Deflazacort and a typical workflow for the analysis of its impurities.



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Caption: General signaling pathway of glucocorticoids.

## Experimental Workflow for Deflazacort Impurity Analysis

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Caption: Workflow for HPLC analysis of Deflazacort impurities.

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- To cite this document: BenchChem. [Deflazacort Impurity C: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15289934#deflazacort-impurity-c-molecular-weight-and-formula]

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Email: [info@benchchem.com](mailto:info@benchchem.com)